![molecular formula C72H75P B14179721 Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane CAS No. 861259-58-7](/img/structure/B14179721.png)
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane is a complex organophosphorus compound known for its unique structural properties and reactivity. This compound is characterized by the presence of three bulky aryl groups attached to a central phosphorus atom, which significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane typically involves the reaction of phosphorus trichloride with 3,5-bis(2,4,6-trimethylphenyl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction and to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the aryl groups are replaced by other substituents.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenating agents such as bromine or chlorine are often used.
Coordination: Transition metals like palladium or platinum are used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metals.
Industry: It is used in the production of fine chemicals and in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane exerts its effects is primarily through its role as a ligand. The bulky aryl groups create a steric environment around the phosphorus atom, which can influence the reactivity and selectivity of the metal center in catalytic processes. The compound can stabilize transition states and intermediates, thereby enhancing the efficiency of catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(3,5-dimethylphenyl)phosphine
Uniqueness
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane is unique due to the presence of multiple bulky aryl groups, which provide significant steric hindrance. This steric effect can enhance the selectivity of catalytic reactions and improve the stability of metal complexes compared to other similar phosphines.
Properties
CAS No. |
861259-58-7 |
|---|---|
Molecular Formula |
C72H75P |
Molecular Weight |
971.3 g/mol |
IUPAC Name |
tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C72H75P/c1-40-19-46(7)67(47(8)20-40)58-31-59(68-48(9)21-41(2)22-49(68)10)35-64(34-58)73(65-36-60(69-50(11)23-42(3)24-51(69)12)32-61(37-65)70-52(13)25-43(4)26-53(70)14)66-38-62(71-54(15)27-44(5)28-55(71)16)33-63(39-66)72-56(17)29-45(6)30-57(72)18/h19-39H,1-18H3 |
InChI Key |
DPBHGRKDENXNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C6=CC(=CC(=C6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


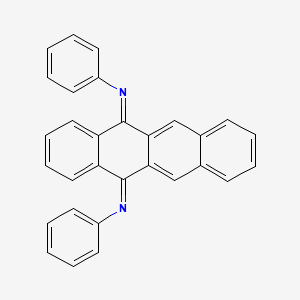
![[Hydroxy(phenyl)methyl]propanedinitrile](/img/structure/B14179650.png)

![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)

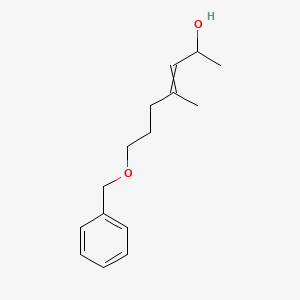

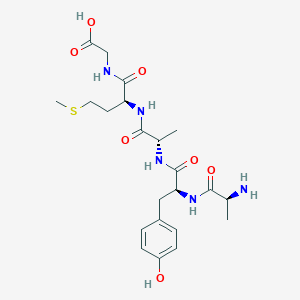
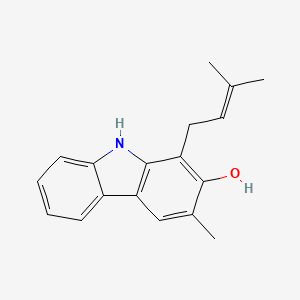
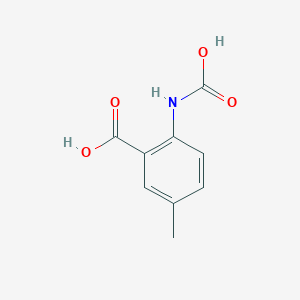
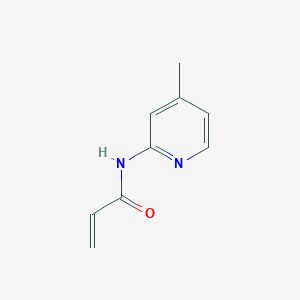

![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
